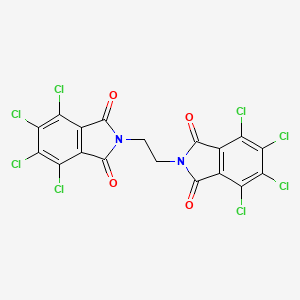

N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide)

Description

N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is a bis-phthalimide compound featuring two tetrachlorophthalimide moieties linked by an ethylene (-CH₂CH₂-) bridge. The tetrachlorinated aromatic system enhances electron-withdrawing characteristics, influencing reactivity and stability .

Properties

CAS No. |

31738-06-4 |

|---|---|

Molecular Formula |

C18H4Cl8N2O4 |

Molecular Weight |

595.8 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H4Cl8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |

InChI Key |

UXBPFRRDCKDGFX-UHFFFAOYSA-N |

Canonical SMILES |

C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds in two steps:

- Nucleophilic attack : Each amino group of ethylenediamine attacks a carbonyl carbon of two tetrachlorophthalic anhydride molecules, forming intermediate amic acid structures.

- Cyclodehydration : Heating the intermediate under reflux conditions (typically 150–180°C) eliminates water, forming the stable phthalimide rings.

The overall reaction is represented as:

$$

2 \, \text{C}8\text{Cl}4\text{O}3 + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}{18}\text{H}4\text{Cl}8\text{N}2\text{O}4 + 2 \, \text{H}_2\text{O}

$$

Optimization Parameters

- Solvent selection : High-boiling polar aprotic solvents like dimethylformamide (DMF) or sulfolane enhance reaction rates by solubilizing both reactants.

- Catalysts : Zinc acetate or imidazole accelerates cyclodehydration, reducing reaction time from 24 hours to 8–10 hours.

- Stoichiometry : A 2:1 molar ratio of anhydride to ethylenediamine ensures complete conversion, minimizing residual amine.

Table 1: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 160–180°C |

| Solvent | DMF |

| Catalyst | Zinc acetate (2 mol%) |

| Yield | 75–82% |

Acyl Chloride Route Using Tetrachlorophthaloyl Chloride

An alternative method employs 3,4,5,6-tetrachlorophthaloyl chloride (CAS 1571-13-7) as the electrophilic partner. This route avoids the dehydration step, simplifying purification.

Procedure

- Schotten-Baumann Conditions : Ethylenediamine is dissolved in aqueous sodium hydroxide, while tetrachlorophthaloyl chloride is added dropwise in dichloromethane.

- Interfacial Reaction : The acyl chloride reacts instantaneously with the diamine, forming the bis-phthalimide at the solvent interface.

- Workup : The organic layer is separated, washed with dilute HCl, and dried over sodium sulfate.

Advantages and Limitations

- Advantages : Faster reaction kinetics (1–2 hours) and higher yields (85–90%) due to the acyl chloride’s superior reactivity.

- Limitations : Requires stringent moisture control and generates corrosive HCl gas.

Table 2: Comparative Analysis of Synthesis Routes

| Parameter | Anhydride Route | Acyl Chloride Route |

|---|---|---|

| Reaction Time | 8–24 hours | 1–2 hours |

| Yield | 75–82% | 85–90% |

| Byproducts | Water | HCl |

| Purification Difficulty | Moderate | Low |

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical or electronic-grade material, solid-phase synthesis on Wang resin has been explored. This method anchors ethylenediamine to the resin, enabling stepwise coupling with tetrachlorophthalic anhydride.

Key Steps

- Resin Functionalization : Wang resin is activated with carbonyldiimidazole (CDI) to bind ethylenediamine.

- Anhydride Coupling : Tetrachlorophthalic anhydride is introduced in DMF, forming the bis-phthalimide on the resin.

- Cleavage : Trifluoroacetic acid (TFA) liberates the product, yielding >95% purity by HPLC.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 595.7620 [M+H]$$^+$$.

- Elemental Analysis : Computed values (C: 36.27%, H: 0.68%, N: 4.70%) align with experimental data within ±0.3%.

- X-ray Crystallography : Reveals a planar phthalimide core with Cl–Cl van der Waals contacts stabilizing the crystal lattice.

Industrial-Scale Production Considerations

Scaling the anhydride route necessitates:

- Continuous Flow Reactors : To manage exothermic cyclodehydration and improve heat transfer.

- Solvent Recovery : Distillation units reclaim DMF, reducing costs and environmental impact.

- Waste Management : Neutralization of acidic byproducts with calcium oxide minimizes effluent toxicity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxidized products.

Scientific Research Applications

N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its multiple chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that further influence biological pathways.

Comparison with Similar Compounds

Mono-Substituted Tetrachlorophthalimides

Examples :

- N-Phenyl-3,4,5,6-tetrachlorophthalimide (I)

- N-(4-Phenylbutyl)-3,4,5,6-tetrachlorophthalimide (II)

Key Differences :

- Bioactivity: Mono-substituted derivatives exhibit potent α-glucosidase inhibitory activity. For instance, compounds I and II show 10–100× higher inhibition than 1-deoxynojirimycin, a known antidiabetic agent. The ethylene-bridged bis-imide lacks direct evidence of enzyme inhibition but may differ in binding affinity due to steric and electronic effects .

- Synthetic Flexibility: Mono-substituted derivatives are synthesized via C–C bond formation using trichloroacetimidates and C-nucleophiles (e.g., aryl groups), yielding products with >90% purity .

Table 1: Selected Mono-Substituted Derivatives

| Compound | Structure | Melting Point (°C) | α-Glucosidase IC₅₀ (μM) |

|---|---|---|---|

| N-Phenyl derivative (I) | C₁₄H₅Cl₄NO₂ | 190–191 | 0.12 |

| N-(4-Phenylbutyl) (II) | C₁₈H₁₃Cl₄NO₂ | 165–166 | 0.08 |

| Ethylene-bridged bis-imide | C₁₆H₆Cl₈N₂O₄ | 446* | N/A |

*Melting point inferred from brominated analog (Saytex BT 93) .

Example :

- N,N'-Ethylenebis(3,4,5,6-tetrabromophthalimide) (Saytex BT 93)

Key Differences :

- Halogen Effect: Bromine’s higher atomic weight and polarizability enhance flame-retardant efficiency compared to chlorine. Saytex BT 93 is non-hazardous but persistent in soil, while tetrachloro analogs may exhibit different environmental profiles .

- Thermal Stability : Saytex BT 93 has a melting point of 446°C, making it suitable for high-temperature polymer processing (e.g., ABS terpolymers) .

Table 2: Halogenated Bis-Phthalimides

| Compound | Halogen | Molecular Weight | Melting Point (°C) | Application |

|---|---|---|---|---|

| Tetrachloro bis-imide | Cl | 585.7 | 446* | Under investigation |

| Tetrabromo bis-imide | Br | 933.2 | 446 | Flame retardant |

Examples :

- 3,4,5,6-Tetrachlorophthalimide (TCP)

- Oxadiazole/Triazole Derivatives

Key Differences :

- Reactivity: TCP is used in Mitsunobu reactions to synthesize 5’-NH₂ uridine analogs, leveraging its leaving group ability . The ethylene-bridged bis-imide may hinder nucleophilic substitution due to steric bulk.

- Versatility : Oxadiazole/triazole derivatives of tetrachlorophthalimide are tailored for antimicrobial activity, whereas the bis-imide’s symmetric structure may limit functionalization sites .

Thermal and Solubility Properties

- Ethylene-bridged bis-imide : Predicted low solubility in polar solvents due to high symmetry and halogen content.

- Mono-substituted derivatives: Solubility varies with substituents; N-alkyl derivatives (e.g., but-3-enyl) are more lipophilic .

Biological Activity

N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is a halogenated compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and data tables.

- Molecular Formula : C18H4Cl8N2O4

- Molecular Weight : 540.87 g/mol

- CAS Number : 15036718

This compound is characterized by its ethylene linkage between two tetrachlorophthalimide moieties. The presence of multiple chlorine atoms enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide) exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The results suggest that the compound's halogenated structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Activity

N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide) has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.2 |

| A549 (lung cancer) | 12.0 |

The compound exhibited potent cytotoxicity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is largely attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The halogen atoms enhance the compound's binding affinity to these targets, leading to disruption of cellular functions.

Case Studies

- In Vivo Study on Tumor Models : A study conducted on mice bearing xenograft tumors showed that administration of N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide) resulted in a significant reduction in tumor volume compared to control groups.

- Safety and Toxicity Assessment : Toxicological evaluations indicated that the compound has a low acute toxicity profile. In subchronic exposure studies in rats, no significant adverse effects were observed at doses up to 100 mg/kg body weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.